molecular formula C19H21N5O3 B2370354 N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide CAS No. 1396887-72-1

N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide

Cat. No.: B2370354
CAS No.: 1396887-72-1
M. Wt: 367.409
InChI Key: DOUQOKNXLINRMP-UHFFFAOYSA-N
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Description

N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide is a useful research compound. Its molecular formula is C19H21N5O3 and its molecular weight is 367.409. The purity is usually 95%.
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Scientific Research Applications

Enzymatic Activity and Inhibition

NNMT Inhibition for Disease Modulation

NNMT, a prevalent enzyme in the human body involved in the N-methylation of nicotinamide (vitamin B3) and other pyridine-containing small molecules, has been linked to several diseases, including cancers, Parkinson's disease, diabetes, and obesity. Studies have focused on the development of assays for NNMT activity and its inhibition, suggesting a potential therapeutic target. The enzyme's ability to N-methylate a variety of pyridine-containing molecules also points to its role in xenobiotic detoxification, further underscoring the medicinal importance of its inhibitors (van Haren et al., 2016).

Discovery of Bisubstrate Inhibitors

Research has identified bisubstrate inhibitors that occupy both substrate and cofactor binding sites of NNMT, offering insights into the development of potent and selective inhibitors. These findings are crucial for understanding NNMT's role in physiology and pathophysiology, with implications for therapeutic interventions (Babault et al., 2018).

Metabolic and Physiological Implications

Impact on Endothelial Function

A study on N1-methylnicotinamide (MNA+) has demonstrated its potential in inducing vasorelaxation in human blood vessels, highlighting the role of increased nitric oxide bioavailability in the endothelium. This suggests therapeutic relevance for disorders like hypercholesterolemia and atherosclerosis, indicating a physiological application of nicotinamide metabolism and its derivatives (Domagala et al., 2012).

Role in Malignant Melanoma

NNMT's expression has been investigated in the context of cutaneous malignant melanoma, showing higher expression in melanoma compared to nevi. This suggests NNMT's potential as a biomarker for melanoma, providing a novel avenue for diagnosis and prognosis in cancer research (Ganzetti et al., 2018).

Properties

IUPAC Name

N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]-N'-pyridin-3-yloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c25-17(18(26)23-16-4-2-8-21-13-16)22-11-14-5-9-24(10-6-14)19(27)15-3-1-7-20-12-15/h1-4,7-8,12-14H,5-6,9-11H2,(H,22,25)(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUQOKNXLINRMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CN=CC=C2)C(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.